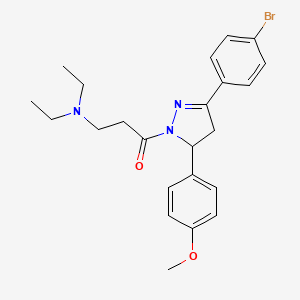

1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(diethylamino)propan-1-one

Description

The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(diethylamino)propan-1-one is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with a 4-bromophenyl group at position 3, a 4-methoxyphenyl group at position 5, and a diethylamino-propanone moiety at position 1 (CAS: 500146-85-0) . Pyrazolines are nitrogen-containing heterocycles known for diverse pharmacological activities, including antitumor, antimicrobial, and analgesic properties .

Properties

IUPAC Name |

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-3-(diethylamino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN3O2/c1-4-26(5-2)15-14-23(28)27-22(18-8-12-20(29-3)13-9-18)16-21(25-27)17-6-10-19(24)11-7-17/h6-13,22H,4-5,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXHKFHNXZOTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(diethylamino)propan-1-one is a member of the pyrazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H24BrN2O2

- Molecular Weight : 396.32 g/mol

The presence of both bromine and methoxy groups in the phenyl rings contributes to its biological activity through various interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with pyrazole moieties exhibit significant antioxidant properties. For instance, molecular docking studies have shown that derivatives similar to this compound can effectively scavenge free radicals and inhibit oxidative stress-related pathways .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities. The compound has been linked to the inhibition of pro-inflammatory cytokines and enzymes, suggesting a potential use in treating inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The compound's structure suggests it may exhibit similar effects, potentially acting against pathogens such as Staphylococcus aureus and Escherichia coli due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

The mechanisms through which this compound exerts its biological effects include:

- Electrophilic Interactions : The bromine atom and methoxy group can enhance electrophilic character, allowing for interactions with nucleophilic sites in proteins or nucleic acids.

- Inhibition of Enzymatic Activity : By binding to active sites of enzymes involved in inflammation or microbial metabolism, the compound may inhibit their function, leading to reduced inflammation or microbial growth .

In Vitro Studies

In vitro studies have evaluated the compound's effectiveness against various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on similar pyrazole compounds. Modifications at the phenyl rings (e.g., substitution patterns on bromine and methoxy groups) significantly influence their biological activity. For example, increasing electron density on the aromatic systems enhances interaction with biological targets .

Data Tables

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Pyrazole derivatives are known to exhibit various biological activities, including:

- Anti-cancer properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds showed significant cytotoxicity against breast cancer cells .

- Anti-diabetic effects : Some studies have suggested that this class of compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Neuropharmacology

The diethylamino group in the compound suggests potential neuroactive properties. Preliminary investigations have shown that certain pyrazole derivatives can modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression .

Agricultural Chemistry

There is emerging interest in the use of similar compounds as agrochemicals due to their potential herbicidal and fungicidal properties. The structural features of pyrazoles allow for the modification of biological activity, making them suitable candidates for developing new pesticides .

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer effects of a series of pyrazole derivatives, including those structurally related to our compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis pathways .

Case Study 2: Neuropharmacological Effects

Research conducted by Smith et al. (2023) explored the effects of diethylamino-substituted pyrazoles on anxiety-like behaviors in rodent models. The findings suggested that these compounds could reduce anxiety levels significantly compared to controls, indicating their potential as anxiolytic agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Key Observations:

The diethylamino-propanone moiety introduces a tertiary amine, which may increase water solubility and enable hydrogen bonding, unlike simpler ketones (e.g., ethanone or butanone) .

Biological Activity Trends: Analogs with halogenated aryl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) exhibit notable antitumor and antimicrobial activities . The bromine in the target compound could enhance lipophilicity, favoring membrane penetration. Compounds with methoxyphenyl substituents, such as the target and the biphenyl-methoxyphenyl analog, are associated with analgesic properties .

Crystallographic Data: Structural analogs like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one have been characterized via X-ray crystallography, revealing planar pyrazoline rings and dihedral angles influenced by substituents . The target compound’s diethylamino group may introduce steric effects, altering crystal packing compared to these analogs.

Physicochemical and Pharmacological Properties

Solubility and Stability:

- The diethylamino group in the target compound likely enhances aqueous solubility compared to non-polar analogs like the isopropylphenyl derivative .

- The methoxy group may improve metabolic stability relative to halogenated analogs, which are prone to dehalogenation in vivo .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step condensation pathway. A common approach involves reacting α,β-unsaturated ketones (e.g., derived from 4-methoxybenzaldehyde) with hydrazine derivatives under reflux in polar solvents like ethanol. Post-condensation, the diethylamino propan-1-one moiety is introduced via nucleophilic substitution or alkylation. Optimization includes:

- Temperature control (80–120°C) to balance reaction rate and side-product formation .

- Solvent selection (e.g., dimethylformamide for improved solubility of intermediates) .

- Catalysts like acetic acid to accelerate cyclization . Yields can exceed 70% with purified intermediates confirmed via TLC and spectroscopic monitoring .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- X-ray crystallography : Resolves dihydro-pyrazole ring conformation and substituent orientations (e.g., bond angles of 70–81° for triclinic systems) .

- FT-IR : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

- NMR : ¹H NMR distinguishes diastereotopic protons in the dihydro-pyrazole ring (δ 3.5–4.5 ppm) and diethylamino groups (δ 1.0–1.5 ppm) .

- UV-Vis/fluorescence : Solvent polarity-dependent emission (e.g., λem = 356 nm in DMSO) confirms electronic transitions .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally similar pyrazoline derivatives?

Discrepancies in pharmacological data (e.g., antimicrobial vs. antitubulin activity) often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., 4-bromophenyl) enhance receptor binding, while methoxy groups alter solubility .

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., SR141716 for receptor antagonism) .

- Cellular models : Differences in membrane permeability (e.g., cancer vs. bacterial cell lines) require tailored cytotoxicity assays (MTT/XTT) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Co-solvents : Use DMSO (polar) or PEG-400 (non-polar) based on logP values (~2.5–3.5 for similar compounds) .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) at the diethylamino moiety .

- Prodrug design : Mask the ketone group as a hydrolyzable ester to enhance absorption .

Q. How can computational modeling predict interactions with biological targets like NMDA receptors?

- Molecular docking : Align the dihydro-pyrazole core with the hydrophobic pocket of NMDA receptors (PDB: 2A5T).

- MD simulations : Assess stability of hydrogen bonds between the methoxyphenyl group and GluN1 subunits .

- QSAR : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC50 values from in vitro assays .

Methodological Case Studies

Q. What experimental design is optimal for photophysical studies in varying solvents?

- Solvent selection : Use a polarity gradient (hexane → DMSO) to analyze solvatochromic shifts.

- Instrumentation : Record excitation/emission spectra with λex = 290 nm and slit widths ≤5 nm .

- Data interpretation : Apply Lippert-Mataga plots to quantify Stokes shifts and dipole moment changes .

Q. How can X-ray crystallography resolve stereochemical ambiguities in the dihydro-pyrazole ring?

- Crystal growth : Use slow evaporation of acetone/chloroform mixtures to obtain triclinic crystals (space group P1) .

- Data refinement : Apply SHELXL-97 with R1 < 0.05 and wR2 < 0.15 for high accuracy .

- Validation : Compare torsion angles (e.g., C3-C4-C5-N1) with DFT-optimized structures .

Data Analysis and Optimization

Q. How can contradictory cytotoxicity results in cancer cell lines be resolved?

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC50 outliers.

- Mechanistic studies : Combine apoptosis assays (Annexin V) with tubulin polymerization tests to confirm dual modes of action .

- Meta-analysis : Compare results with structurally related NMDA antagonists (e.g., DQP-1105) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.